Zidovudine O-|A-D-glucuronide-d3 (sodium)
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Overview
Description
Zidovudine O-β-D-glucuronide-d3 (sodium) is a deuterium-labeled derivative of Zidovudine O-β-D-glucuronide (sodium). Zidovudine, also known as azidothymidine, is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection. Zidovudine O-β-D-glucuronide is the major metabolite of Zidovudine, formed through glucuronidation. The deuterium labeling in Zidovudine O-β-D-glucuronide-d3 (sodium) is used for tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine O-β-D-glucuronide-d3 (sodium) involves the glucuronidation of Zidovudine. The reaction typically employs UDP-glucuronosyltransferase enzymes, particularly UGT2B7, to catalyze the transfer of the glucuronic acid moiety to Zidovudine. The deuterium labeling is introduced during the synthesis of the glucuronic acid derivative .
Industrial Production Methods: Industrial production of Zidovudine O-β-D-glucuronide-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Zidovudine O-β-D-glucuronide-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Copper catalysts are used for CuAAC reactions, while DBCO or BCN groups are used for SPAAC reactions.
Major Products:
Oxidation: Oxidized derivatives of Zidovudine O-β-D-glucuronide-d3 (sodium).
Reduction: Amine derivatives of the compound.
Substitution: Cycloaddition products formed through CuAAC and SPAAC reactions.
Scientific Research Applications
Zidovudine O-β-D-glucuronide-d3 (sodium) has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Zidovudine.
Medicine: Utilized in research on HIV treatment and drug interactions.
Industry: Applied in the development and testing of antiretroviral drugs
Mechanism of Action
Zidovudine O-β-D-glucuronide-d3 (sodium) exerts its effects through its parent compound, Zidovudine. Zidovudine is phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The glucuronidation of Zidovudine to form Zidovudine O-β-D-glucuronide is a metabolic pathway that aids in the excretion of the drug .
Comparison with Similar Compounds
Zidovudine O-β-D-glucuronide (sodium): The non-deuterated form of the compound.
Zidovudine: The parent compound, a nucleoside reverse transcriptase inhibitor.
Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Compounds such as Lamivudine and Abacavir
Uniqueness: Zidovudine O-β-D-glucuronide-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing and quantitation in research studies. This labeling can also affect the pharmacokinetic and metabolic profiles of the compound, making it valuable in drug development .
Properties
Molecular Formula |
C16H20N5NaO10 |
---|---|
Molecular Weight |
468.37 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1/i1D3; |
InChI Key |
ANFPIJBVCFGZOF-UVELEAJHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Origin of Product |
United States |
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